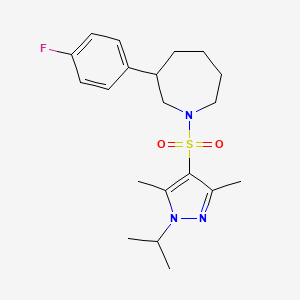

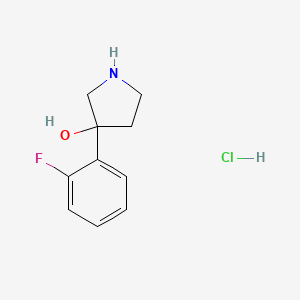

![molecular formula C12H14N2O2 B2745042 9,10-Dimethyl-8-oxa-10,12-diazatricyclo[7.3.1.0,2,7]trideca-2,4,6-trien-11-one CAS No. 1020242-85-6](/img/structure/B2745042.png)

9,10-Dimethyl-8-oxa-10,12-diazatricyclo[7.3.1.0,2,7]trideca-2,4,6-trien-11-one

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

“9,10-Dimethyl-8-oxa-10,12-diazatricyclo[7.3.1.0,2,7]trideca-2,4,6-trien-11-one” is a complex organic compound . It contains a total of 32 bonds, including 18 non-H bonds, 7 multiple bonds, 1 double bond, 6 aromatic bonds, 3 six-membered rings, 1 eight-membered ring, 1 ten-membered ring, 1 twelve-membered ring, 1 urea (-thio) derivative, and 1 ether (aromatic) .

Synthesis Analysis

The synthesis of similar compounds has been reported in the literature . For instance, 13-[N-aryl (N, N-diethyl)-aminocarbonyl]-9-methyl-11-thioxo-8-oxa-10,12-diazatricyclo [7.3.1.0 2,7]trideca-2,4,6-trienes were synthesized by three-component condensations of acetoacetic acid N-aryl (N, N-diethyl)amides with salicylaldehyde and thiourea in EtOH in the presence of a sodium-bisulfate catalyst .Molecular Structure Analysis

The molecular structure of “this compound” has been analyzed using X-ray diffraction structure analysis . The structure was solved using the SHELXS program and refined by anisotropic full-matrix least-squares methods over F2 for all nonhydrogen atoms using the SHELXL program .科学的研究の応用

Synthesis and Molecular Structure

The compound 9,10-Dimethyl-8-oxa-10,12-diazatricyclo[7.3.1.0,2,7]trideca-2,4,6-trien-11-one has been studied for its synthesis and molecular structure. For example, a related derivative, 10,11-Dimethyl-9-(coumarin-3 -yl)-12-ethoxycarbonyl-8-oxa-10-azatricyclo[7,3,1.02.7]trideca-2,4,6-11-tetraene, was synthesized and its molecular structure established by x-ray crystallography (Soldatenkov et al., 1996).

Synthetic Applications

The compound has been utilized in various synthetic applications. For example, (+)‐(1R,2S,9S)‐11‐Methyl‐7,11‐Diazatricyclo[7.3.1.02,7]Tridecane, a sparteine surrogate, has been synthesized from related compounds (Dixon et al., 2006). Furthermore, research has demonstrated the formation of oxygen-bridged heterocycles in the Hantzsch synthesis using similar compounds (Svetlik et al., 1988).

Molecular Interactions and Structures

Studies on the molecular interactions and structures of related compounds have been conducted. For instance, two polycyclic compounds derived from a Diels-Alder reaction, closely related to the target compound, were analyzed for their conformations and interactions through classical hydrogen bonds and C-H.O contacts (Zukerman-Schpector et al., 2001).

Chemical Synthesis Techniques

Research has also focused on the development of efficient chemical synthesis techniques involving compounds similar to 9,10-Dimethyl-8-oxa-10,12-diazatricyclo. For instance, a study on the one-pot synthesis of 13‐Acetyl‐9‐methyl‐11‐oxo(or thioxo)‐8‐oxa‐10,12‐diazatricyclo[7.3.1.02,7]trideca‐2,4,6‐trienes under microwave irradiation reveals advances in synthesis methods (Cheng et al., 2012).

Photolysis and Valence Isomerization

The compound and its derivatives have been utilized in studies involving photolysis and valence isomerization. For example, 3-Azatricyclo [4.1.0.02.5] hept-3-ene derivatives, closely related to the compound , were used as synthons for fully unsaturated monocyclic seven-membered heterocyclic rings, demonstrating the compound's potential in complex chemical transformations (Kurita et al., 1987).

Environmental Applications

Additionally, the compound and its analogs have been considered for environmentally benign applications. A study on the transition metal-free one-pot cascade synthesis of 7-oxa-2-azatricyclo[7.4.0.0(2,6)]trideca-1(9),10,12-trien-3-ones from biomass-derived levulinic acid under mild conditions illustrates the compound's role in green chemistry (Jha et al., 2013).

将来の方向性

The compound and its derivatives have shown promising anti-inflammatory activity , suggesting potential applications in the development of nonsteroidal anti-inflammatory drugs. Further studies are needed to explore its potential therapeutic applications and to fully understand its mechanism of action.

特性

IUPAC Name |

9,10-dimethyl-8-oxa-10,12-diazatricyclo[7.3.1.02,7]trideca-2,4,6-trien-11-one |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H14N2O2/c1-12-7-9(13-11(15)14(12)2)8-5-3-4-6-10(8)16-12/h3-6,9H,7H2,1-2H3,(H,13,15) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XEJBQYMNVOAPJS-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC12CC(C3=CC=CC=C3O1)NC(=O)N2C |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H14N2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

218.25 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

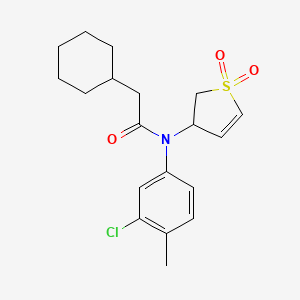

![N-((1-methyl-1,4,6,7-tetrahydropyrano[4,3-c]pyrazol-3-yl)methyl)-1-(thiophen-2-yl)cyclopentanecarboxamide](/img/structure/B2744959.png)

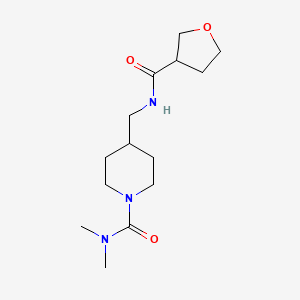

![2-{3-methyl-1H-pyrazolo[3,4-b]pyridin-1-yl}acetic acid hydrochloride](/img/structure/B2744967.png)

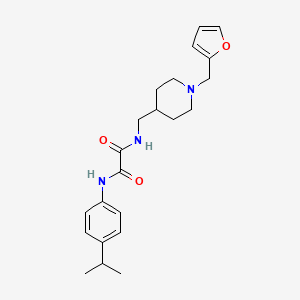

![2-[(2-benzyl-3-oxo-2,3-dihydro-1H-isoindol-1-yl)sulfanyl]-N-(1,3-thiazol-2-yl)acetamide](/img/structure/B2744970.png)

![N-[4-(benzyloxy)phenyl]-3-chloropropanamide](/img/structure/B2744971.png)

![3-(3-fluorophenyl)-5-oxo-N-(2-thienylmethyl)-4,5-dihydro[1,2,3]triazolo[1,5-a]quinazoline-8-carboxamide](/img/structure/B2744972.png)

![[4-(1H-Imidazol-4-yl)phenyl]methanol](/img/structure/B2744973.png)

![2-(2-methoxyphenyl)-5-methyl-N-(pyridin-3-ylmethyl)pyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B2744976.png)

![3-(1-(7-methoxybenzofuran-2-carbonyl)piperidin-4-yl)pyrido[2,3-d]pyrimidin-4(3H)-one](/img/structure/B2744982.png)